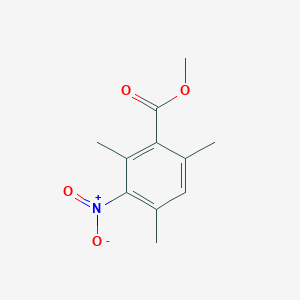Methyl 2,4,6-trimethyl-3-nitrobenzoate
CAS No.: 250650-97-6
Cat. No.: VC7443938
Molecular Formula: C11H13NO4
Molecular Weight: 223.228
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 250650-97-6 |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.228 |
| IUPAC Name | methyl 2,4,6-trimethyl-3-nitrobenzoate |
| Standard InChI | InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3 |
| Standard InChI Key | QZDCQHUTGCJJJT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with three methyl groups (at positions 2, 4, and 6), a nitro group (-NO₂) at position 3, and a methyl ester (-COOCH₃) at position 1. This substitution pattern creates significant steric hindrance and electronic effects. The nitro group, a strong electron-withdrawing moiety, directs subsequent electrophilic substitutions meta to itself, while the methyl groups, being electron-donating, influence solubility and reactivity .
Table 1: Hypothetical Physicochemical Properties Based on Analogues
Synthesis and Reaction Mechanisms
Nitration of Methyl Benzoate Derivatives
The synthesis of methyl nitrobenzoates typically involves nitration of methyl benzoate or its derivatives. For Methyl 3-nitrobenzoate, a mixture of concentrated sulfuric and nitric acids facilitates electrophilic aromatic substitution, with the ester group acting as a meta-director . Adapting this to Methyl 2,4,6-trimethyl-3-nitrobenzoate requires pre-functionalization:
-
Trimethylation: Introducing methyl groups at positions 2, 4, and 6 via Friedel-Crafts alkylation or using a directing group strategy.
-
Nitration: Subsequent nitration at position 3, leveraging the ester’s meta-directing influence.
The steric bulk of the three methyl groups may hinder nitration efficiency, necessitating optimized conditions (e.g., lower temperatures or prolonged reaction times) .
Industrial and Laboratory-Scale Production
Industrial synthesis would involve large-scale nitration reactors with stringent temperature control (<10°C) to prevent byproducts . Laboratory methods might employ stepwise functionalization:
-
Step 1: Methylation of benzoic acid derivatives.
-
Step 2: Esterification with methanol under acidic conditions.
-
Step 3: Nitration using fuming nitric acid in sulfuric acid .
Applications and Functional Utility
Pharmaceutical Intermediates
Nitrobenzoates are pivotal in synthesizing bioactive molecules. For example, Methyl 3-nitrobenzoate serves as a precursor to antihypertensive agents like candesartan. The trimethyl variant’s steric effects could modify drug-receptor interactions, potentially enhancing selectivity or metabolic stability.
Material Science
Nitroaromatic esters are explored as monomers for high-performance polymers. The methyl groups in Methyl 2,4,6-trimethyl-3-nitrobenzoate might improve thermal stability or reduce crystallinity in polymeric materials .
| Compound | LD₅₀ (Oral, Rat) | Hazard Codes |
|---|---|---|
| Methyl 3-nitrobenzoate | Not available | Xi (Irritant) |
| Methyl benzoate | 1,170 mg/kg | None |
Comparative Analysis with Structural Analogues
Methyl 3-Nitrobenzoate vs. Trimethyl Derivative
-
Reactivity: The trimethyl variant’s steric hindrance reduces electrophilic substitution rates compared to Methyl 3-nitrobenzoate .
-
Solubility: Increased hydrophobicity due to methyl groups may limit aqueous solubility but enhance organic phase partitioning.
Positional Isomerism Effects
-
2-Nitro vs. 3-Nitro: Nitro group position alters electronic distribution, affecting reaction pathways (e.g., 2-nitro isomers are less stable due to steric clash with ester groups).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume